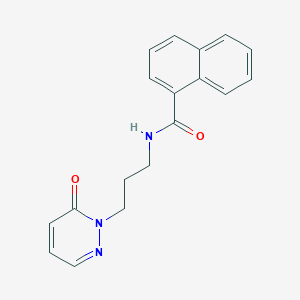

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide

Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide is a pyridazine derivative featuring a 6-oxopyridazine core linked via a propyl chain to a 1-naphthamide group. Its molecular formula is C₁₈H₁₇N₃O₂, with a molecular weight of 307.35 g/mol. Pyridazine derivatives are notable for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anti-inflammatory properties.

Properties

IUPAC Name |

N-[3-(6-oxopyridazin-1-yl)propyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-17-10-4-12-20-21(17)13-5-11-19-18(23)16-9-3-7-14-6-1-2-8-15(14)16/h1-4,6-10,12H,5,11,13H2,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYXRSVXSACOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide typically involves the following steps:

Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Linking the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where the pyridazinone intermediate is treated with a suitable alkyl halide in the presence of a base.

Formation of the Naphthamide Moiety: The final step involves the coupling of the propyl-substituted pyridazinone with 1-naphthoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further characterized using techniques like NMR, IR, and mass spectrometry.

Scientific Research Applications

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Pyridazine derivatives are distinguished by substituents attached to the heterocyclic core. Below is a comparison of key analogs:

Table 1: Structural and Physicochemical Comparison

*LogP values calculated using ChemDraw software.

Key Observations:

- Lipophilicity : The naphthamide group in the target compound increases LogP (3.2 vs. 1.8–0.5 for sulfonamide analogs), suggesting enhanced lipid membrane penetration but reduced aqueous solubility.

- Functional Groups : Sulfonamide analogs (e.g., compound 5a) are more polar, favoring solubility and hydrogen-bond interactions with biological targets like enzymes .

Research Findings and Implications

- Solubility-Bioavailability Trade-off : The naphthamide derivative’s higher LogP suggests better blood-brain barrier penetration but may require formulation adjustments for oral delivery.

- Synthetic Scalability : Sulfonamide analogs benefit from straightforward synthesis under mild conditions, while amide couplings for the target compound may require optimization to improve yields.

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The molecular structure of this compound includes a naphthamide moiety linked to a pyridazine derivative. The presence of these two structural components suggests potential interactions with various biological targets, which may influence multiple biochemical pathways.

- Molecular Formula : C₁₄H₁₈N₂O

- Molecular Weight : Approximately 230.31 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Pyridazine Ring : This may involve cyclization reactions using appropriate precursors.

- Naphthamide Formation : The reaction between naphthalene derivatives and amines or carboxylic acids.

- Purification : Techniques such as chromatography are employed to isolate the final product.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related pyridazine derivatives have shown:

- Cell Lines Tested : A2780 (human ovarian carcinoma), MCF-7 (human breast cancer).

- Mechanism of Action : These compounds often act as tubulin inhibitors, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase.

| Compound | IC50 (μM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| 5g | 4.47 | A2780 | Tubulin inhibition |

| 4d | 52.8 | MCF-7 | Cell cycle arrest |

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. Similar pyridazine derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes and carbonic anhydrases (CAs), which are critical in inflammatory processes.

- Targets : COX-1/2 and various CA isoforms.

- Effects : Reduction in inflammatory markers and pain relief in animal models.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, it prevents microtubule formation, crucial for cell division.

- Interaction with Enzymatic Pathways : It may inhibit key enzymes involved in inflammation, thereby reducing the overall inflammatory response.

Case Studies

Several studies have documented the effects of similar compounds, providing insights into their biological activity:

- A study demonstrated that certain pyridazine derivatives exhibited significant cytotoxicity against resistant cancer cell lines, suggesting potential for overcoming drug resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.